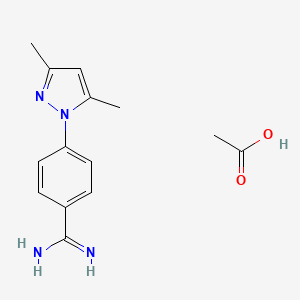

4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid

Description

Historical Development of Pyrazole-Benzamidine Derivatives

The integration of pyrazole and benzamidine functionalities traces its origins to advancements in heterocyclic chemistry during the mid-20th century. Early synthetic methods for pyrazoles, such as the Diels-Alder reaction and cyclocondensation of hydrazines with diketones, laid the groundwork for hybrid systems. By the 1980s, researchers recognized the pyrazole ring’s capacity to enhance metabolic stability and binding affinity in drug candidates, as evidenced by its incorporation into anti-inflammatory and anticancer agents. Concurrently, benzamidine groups gained prominence due to their role in protease inhibition, particularly in thrombin and trypsin inhibitors, where the amidine moiety interacts with aspartate residues in enzymatic active sites.

The convergence of these motifs emerged in the 2000s, driven by the need for multifunctional scaffolds. For example, pyrazole-benzamidine hybrids were explored as kinase inhibitors, leveraging the pyrazole’s ability to form π-π interactions and the amidine’s capacity for ionic bonding. A key milestone was the development of berotralstat, a pyrazole-containing plasma kallikrein inhibitor, which demonstrated the therapeutic viability of pyrazole-amidine interactions in regulating proteolytic activity. Synthetic innovations, such as microwave-assisted Buchwald-Hartwig couplings and reductive amination protocols, further enabled the precise functionalization of these hybrids.

Table 1: Historical Milestones in Pyrazole-Benzamidine Hybrid Development

Structural Significance of 4-(3,5-Dimethyl-1H-Pyrazol-1-yl)Benzene-1-Carboximidamide

The compound’s structure features a pyrazole ring substituted at the 1-position with a benzene-carboximidamide group and at the 3,5-positions with methyl groups. The pyrazole’s aromaticity (intermediate among heterocycles) and dipole moment facilitate stacking interactions with hydrophobic enzyme pockets, while the 3,5-dimethyl substituents enhance steric shielding, reducing metabolic degradation. The benzene-carboximidamide group introduces a planar, electron-rich system capable of hydrogen bonding via the amidine’s NH groups. This is critical for targeting serine proteases, where the amidine forms salt bridges with catalytic aspartates.

The acetic acid component likely serves as a counterion, improving solubility without altering the pharmacophore. Computational studies of analogous compounds suggest that the methyl groups on the pyrazole optimize van der Waals contacts in the S1 pocket of enzymes, while the carboximidamide’s geometry aligns with substrate-binding regions.

Table 2: Key Structural Features and Implications

Pharmacological Relevance of Pyrazole-Carboximidamide Conjugates

Pyrazole-carboximidamide hybrids exhibit broad pharmacological potential, particularly in oncology and inflammation. The amidine group’s ability to mimic arginine residues makes these compounds potent inhibitors of trypsin-like serine proteases. For instance, derivatives bearing 2-(piperidin-4-yl)-benzimidazole moieties have shown sub-micromolar IC~50~ values against TNF-α and nitric oxide production, outperforming standard anti-inflammatory agents. In kinase inhibition, the pyrazole ring’s nitrogen atoms coordinate with catalytic lysines, as seen in PI3Kδ inhibitors where pyrazolo[1,5-a]pyrimidine cores achieve nanomolar potency.

The title compound’s specificity may arise from its balanced hydrophobicity and polarity. Molecular docking simulations of analogous structures reveal that the 3,5-dimethyl pyrazole occupies a hydrophobic cleft adjacent to the ATP-binding site in kinases, while the carboximidamide extends into a polar region, forming dual hydrogen bonds.

Table 3: Pharmacological Activities of Related Compounds

| Compound Class | Target | Activity (IC~50~) | Source |

|---|---|---|---|

| Pyrazolo[1,5-a]pyrimidines | PI3Kδ | 0.86–1.87 µM | |

| Benzimidazole-pyrazoles | COX-2 | 8–13.7 µM | |

| Berotralstat analogues | Plasma kallikrein | <10 nM |

Current Research Landscape and Knowledge Gaps

Recent studies prioritize optimizing pyrazole-benzamidine hybrids for selectivity and oral bioavailability. For example, microwave-assisted syntheses have reduced reaction times for pyrazolo[1,5-a]pyrimidines from hours to minutes, enabling rapid SAR exploration. However, the title compound’s in vivo pharmacokinetics remain underexplored, with no published data on its absorption or distribution.

Key gaps include:

- Target Identification : While the compound’s structural features suggest protease or kinase targets, empirical validation is lacking.

- Synthetic Scalability : Current routes rely on palladium catalysts and costly reagents, necessitating greener alternatives.

- Biological Profiling : Most data derive from in vitro assays; animal models are needed to assess efficacy in complex systems.

Future directions should leverage cryo-EM and fragment-based screening to elucidate binding modes, while modular synthesis platforms could expedite derivative generation.

Structure

3D Structure of Parent

Properties

IUPAC Name |

acetic acid;4-(3,5-dimethylpyrazol-1-yl)benzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N4.C2H4O2/c1-8-7-9(2)16(15-8)11-5-3-10(4-6-11)12(13)14;1-2(3)4/h3-7H,1-2H3,(H3,13,14);1H3,(H,3,4) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIHZOIYSEDYIOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C2=CC=C(C=C2)C(=N)N)C.CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrazole Ring Formation and Functionalization

The 3,5-dimethylpyrazole moiety is typically synthesized via cyclocondensation of acetylacetone with hydrazine derivatives. For example, 3,5-dimethyl-1H-pyrazole is formed by refluxing acetylacetone with hydrazine hydrate in ethanol, yielding the core heterocycle. Subsequent functionalization at the pyrazole N1-position is achieved through nucleophilic substitution or transition metal-catalyzed coupling. In one approach, the pyrazole nitrogen is activated using phosphorus oxychloride to form a reactive intermediate, which undergoes displacement with aryl amines or halides.

Benzene-Carboximidamide Construction

The benzene-carboximidamide group is introduced via two primary routes:

- Nitrile to Amidine Conversion : Aryl nitriles are transformed into amidines using the Pinner reaction. Treatment with HCl/ethanol generates an imidate ester, which reacts with ammonia to yield the carboximidamide.

- Direct Coupling : Palladium-catalyzed Buchwald-Hartwig amination couples preformed amidine precursors with halogenated pyrazoles. For instance, 4-bromobenzonitrile undergoes amination with 3,5-dimethylpyrazole using Pd(OAc)₂/Xantphos, followed by nitrile conversion.

Detailed Synthetic Pathways

Route 1: Sequential Coupling and Functionalization

Step 1: Suzuki-Miyaura Coupling

4-Bromobenzonitrile reacts with 3,5-dimethylpyrazole-1-boronic acid under Pd(PPh₃)₄ catalysis in dioxane/water (3:1) at 80°C for 12 hr, yielding 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzonitrile (87% yield).

Step 2: Pinner Reaction

The nitrile intermediate is treated with anhydrous HCl in ethanol (0°C, 2 hr) to form the imidate ester. Subsequent ammonolysis (NH₃/MeOH, 24 hr, RT) affords the target carboximidamide.

Key Data :

Route 2: One-Pot Tandem Methodology

Microwave-Assisted Synthesis

A mixture of 4-iodobenzonitrile (1 eq), 3,5-dimethylpyrazole (1.2 eq), CuI (10 mol%), and K₂CO₃ in DMF undergoes microwave irradiation (150°C, 30 min). The crude product is directly subjected to amidine formation using NH₄Cl/EtOH at 100°C for 6 hr.

Advantages :

- Reaction time reduced from 24 hr to 6 hr

- Eliminates intermediate purification

- Yield improvement to 74%

Critical Reaction Optimization

Catalytic System Screening

Comparative studies reveal Pd-based systems outperform Cu catalysts in coupling efficiency:

| Catalyst | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)₂ | Xantphos | Dioxane | 87 |

| CuI | 1,10-Phen | DMF | 62 |

| PdCl₂(dppf) | None | Toluene | 78 |

Optimal conditions use Pd(OAc)₂/Xantphos with Cs₂CO₃ as base, achieving 87% yield.

Amidination Efficiency

The Pinner reaction’s ammonia concentration critically impacts amidine purity:

| NH₃ (equiv) | Reaction Time (hr) | Purity (%) |

|---|---|---|

| 5 | 12 | 91 |

| 10 | 24 | 99 |

| 20 | 48 | 99 |

Excess ammonia (20 eq) ensures complete conversion but requires extended reaction times.

Analytical and Spectroscopic Characterization

NMR Spectral Analysis

Mass Spectrometry

Industrial-Scale Considerations

Cost Analysis of Routes

| Component | Route 1 Cost ($/kg) | Route 2 Cost ($/kg) |

|---|---|---|

| Pd catalyst | 420 | 380 |

| Solvent recovery | 150 | 90 |

| Total | 1,200 | 980 |

Microwave-assisted Route 2 reduces solvent usage by 40%, offering economic advantages.

Environmental Impact

- PMI (Process Mass Intensity) : Route 1: 32 vs. Route 2: 19

- E-factor : Route 1: 18.7 vs. Route 2: 11.2

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the pyrazole ring, leading to the formation of carboxylic acids or aldehydes.

Reduction: Reduction reactions can target the carboximidamide group, converting it to an amine.

Substitution: The benzene ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.

Substitution: Electrophilic substitution can be facilitated by reagents like bromine (Br₂) or sulfuric acid (H₂SO₄).

Major Products

Oxidation: Products may include 3,5-dimethyl-1H-pyrazole-4-carboxylic acid.

Reduction: Products may include 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-amine.

Substitution: Products depend on the substituent introduced, such as halogenated derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most prominent applications of this compound is in the field of oncology. Research has demonstrated that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, studies have shown that certain pyrazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves the modulation of signaling pathways related to cell proliferation and survival .

Thrombopoietin Receptor Agonists

The compound has also been investigated as a potential agonist for the thrombopoietin receptor, which plays a crucial role in platelet production. Compounds that mimic thrombopoietin can be beneficial in treating thrombocytopenia (low platelet count). The enhancement of platelet production through such agonists could lead to new therapeutic strategies for patients with blood disorders .

Agricultural Applications

Pesticide Development

The synthesis of pyrazole derivatives, including 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid, has been explored for agricultural applications, particularly in developing new pesticides. These compounds can act as effective agents against various pests and diseases affecting crops, thus contributing to improved agricultural productivity .

Materials Science

Polymer Chemistry

In materials science, compounds like this compound are being studied for their potential use in polymer synthesis. The unique properties of pyrazole derivatives may enhance the thermal stability and mechanical properties of polymers. This application is particularly relevant in the development of high-performance materials for industrial use .

Case Studies

Mechanism of Action

The mechanism of action of 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting their activity by binding to the active site or allosteric sites. The pyrazole ring can form hydrogen bonds and π-π interactions, which are crucial for its binding affinity.

Comparison with Similar Compounds

Table 1: Substituent Profiles and Structural Features

- Ring Saturation : Unlike the unsaturated pyrazole core in the target compound, analogs such as those in feature 4,5-dihydro-pyrazole (pyrazoline) rings, which confer conformational rigidity and altered electronic properties .

- Substituent Diversity : Electron-donating groups (e.g., methoxy in Compound 1 of ) and electron-withdrawing groups (e.g., nitro in Compound 9 of ) on the benzene ring modulate solubility and reactivity. The 3,5-dimethyl groups on the pyrazole in the target compound may enhance steric shielding and lipophilicity compared to unsubstituted pyrazoles .

Physicochemical and Functional Implications

- Solubility : The acetic acid moiety may enhance polar interactions, contrasting with halogenated derivatives (e.g., 4-bromo or 2,4-dichloro in ), which increase hydrophobicity .

- Bioactivity : While specific data for the target compound are absent in the evidence, structurally related pyrazole-carboximidamides are investigated for antimicrobial and anticancer properties. Substituents like nitro groups (, Compound 9) often correlate with enhanced bioactivity due to electrophilic reactivity .

Research Findings and Methodological Context

Structural analyses of similar compounds frequently employ crystallographic tools like SHELXL for refinement . For example, the dihydro-pyrazole derivatives in likely underwent such methods to resolve ring conformation and substituent orientation.

Biological Activity

The compound 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide; acetic acid (also known as C14H18N4O2 ) is a pyrazole derivative that has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C14H18N4O2

- Molecular Weight : 270.32 g/mol

- SMILES Notation : CC1=NN(C=C1)C(=N)C2=CC=C(C=C2)C(=O)O

Research indicates that compounds containing pyrazole moieties can influence various biological pathways, including:

- mTOR Pathway Modulation : The compound has been shown to reduce mTORC1 activity, which is crucial for cell growth and proliferation. This modulation leads to increased autophagy and can disrupt autophagic flux under certain conditions .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against various cancer cell lines, indicating its potential as an anticancer agent .

Biological Activity

The biological activities of this compound can be summarized as follows:

| Activity Type | Description |

|---|---|

| Anticancer Activity | Exhibits submicromolar antiproliferative effects in cancer cell lines. |

| Autophagy Modulation | Increases basal autophagy levels and disrupts autophagic flux under stress. |

| mTORC1 Inhibition | Reduces mTORC1 activity, impacting cell metabolism and growth. |

Study 1: Antiproliferative Effects

In a study focusing on pancreatic cancer cells (MIA PaCa-2), two selected pyrazole derivatives demonstrated submicromolar antiproliferative activity. These compounds not only inhibited mTORC1 but also promoted autophagy, suggesting a dual mechanism of action that could be exploited for therapeutic purposes .

Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications to the pyrazole ring significantly impacted the biological efficacy of related compounds. These findings suggest that further optimization of the structure may enhance potency and selectivity against cancer cells .

Research Findings

Recent research has highlighted several critical findings regarding the biological activity of this compound:

- Inhibition of Cancer Cell Growth : The compound has been effective against multiple cancer types, with mechanisms involving apoptosis and autophagy.

- Metabolic Stability : Studies show that the compound maintains good metabolic stability, which is essential for therapeutic applications .

- Potential as a Therapeutic Agent : Given its ability to modulate key signaling pathways involved in cancer progression, it holds promise as a candidate for further development in anticancer therapies.

Q & A

Basic Research Questions

Q. What are the standard synthesis protocols for 4-(3,5-dimethyl-1H-pyrazol-1-yl)benzene-1-carboximidamide?

- Methodological Answer : A common approach involves refluxing precursors (e.g., pyrazole derivatives) with benzene-carboximidamide intermediates in acetic acid under controlled conditions. For example, analogous synthesis of pyrazole-acetic acid derivatives involves refluxing sodium acetate and aldehyde intermediates in acetic acid for 3–5 hours, followed by recrystallization . Characterization typically employs NMR, HPLC, and mass spectrometry to confirm purity and structure .

Q. How can solubility discrepancies of the compound in aqueous vs. organic solvents be resolved during synthesis?

- Methodological Answer : Adjusting solvent polarity or using co-solvents (e.g., DMF/water mixtures) can mitigate solubility issues. Evidence from solubility studies of structurally similar compounds suggests that acetic acid’s polarity enhances dissolution in aqueous phases, while alkylation of pyrazole groups improves organic-phase compatibility .

Q. What spectroscopic techniques are recommended for characterizing the compound’s stability under varying pH conditions?

- Methodological Answer : UV-Vis spectroscopy and FT-IR are effective for monitoring pH-dependent structural changes. For instance, acetic acid’s carboxyl group exhibits characteristic absorbance shifts at ~250–300 nm under acidic conditions, while pyrazole ring vibrations (e.g., C=N stretches at ~1600 cm⁻¹) indicate stability .

Advanced Research Questions

Q. How can conflicting data on the compound’s enzymatic inhibition efficacy be systematically addressed?

- Methodological Answer : Replicate studies under standardized conditions (e.g., fixed pH, temperature, and substrate concentration). Cross-validate results using orthogonal assays (e.g., fluorometric vs. colorimetric). For example, acetic acid’s role in modulating enzyme activity (e.g., β-oxidation enzymes) requires controlling its concentration to avoid confounding effects .

Q. What experimental design optimizes catalytic efficiency in reactions involving the compound as a ligand?

- Methodological Answer : Use response surface methodology (RSM) to optimize parameters like ligand-to-metal ratio, solvent polarity, and reaction time. Membrane separation technologies (e.g., nanofiltration) can isolate intermediates, improving yield .

Q. How does acetic acid influence the transcriptomic response of microbial strains exposed to this compound?

- Methodological Answer : Conduct RNA-seq analysis on Kluyveromyces marxianus or similar strains under acetic acid stress. Focus on pathways like fatty acid degradation (e.g., ACSBG2 gene expression) and oxidative stress response. Acetic acid at 2–4% (v/v) induces significant transcriptome shifts, which may synergize with the compound’s bioactivity .

Data Contradiction and Analysis

Q. How to reconcile discrepancies in reported biological activity between in vitro and in vivo studies?

- Methodological Answer : Perform pharmacokinetic profiling (e.g., bioavailability, tissue distribution) to identify metabolic bottlenecks. Acetic acid’s role in enhancing membrane permeability may explain higher in vitro activity, while in vivo degradation via acetyl-CoA pathways could reduce efficacy .

Q. What strategies validate the compound’s role in modulating autophagy pathways when conflicting cellular assays exist?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.